(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Catalog No.
S15756290
CAS No.
M.F
C10H6N2O3S2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3...

Product Name

(5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

IUPAC Name

5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C10H6N2O3S2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H,11,13,16)

InChI Key

CTTRUEBEEFZQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)[N+](=O)[O-]

The compound (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative characterized by the presence of a nitrophenyl group and a thioketone functional group. The thiazole ring system is known for its diverse biological activities, including antimicrobial and anticancer properties. This compound's structure features a double bond (E configuration) between the thiazole and the nitrophenyl moiety, which contributes to its chemical reactivity and potential biological effects.

The chemical reactivity of (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can be attributed to its functional groups. The thiazole ring can participate in nucleophilic substitutions, while the nitrophenyl group can undergo electrophilic aromatic substitution reactions. Additionally, the thioketone functionality may engage in reactions typical of carbonyl compounds, such as condensation reactions with amines or alcohols.

Research indicates that compounds containing thiazole rings exhibit various biological activities, including:

  • Antimicrobial: Thiazole derivatives often show effectiveness against bacteria and fungi.
  • Anticancer: Some studies have suggested that thiazole compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory: Certain derivatives have demonstrated potential in reducing inflammation.

The specific biological activity of (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one has not been extensively documented, but its structural features suggest it may share similar pharmacological properties with other thiazole derivatives.

The synthesis of (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 2-amino-4-thiazolethiol with 2-nitrobenzaldehyde under acidic or basic conditions.
  • Cyclization Reactions: Starting from appropriate precursors like α-halo ketones and thioureas, cyclization can lead to the formation of the thiazole ring.
  • Functional Group Modifications: Existing thiazole compounds can be modified by introducing nitrophenyl groups through electrophilic substitution reactions.

The potential applications of (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting microbial infections or cancer.
  • Agricultural Chemistry: Due to its antimicrobial properties, it may find use in developing agricultural biocides.
  • Material Science: Thiazole derivatives are explored for their electronic properties in organic semiconductors.

Interaction studies involving this compound could focus on its binding affinity with biological targets such as enzymes or receptors. Techniques like molecular docking simulations and in vitro assays could be employed to evaluate its interactions with specific proteins involved in disease pathways. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one, including:

Compound NameStructureNotable Activity
ThiazolidinedioneThiazolidinedioneAntidiabetic
2-Mercapto-thiazoleMercapto-thiazoleAntimicrobial
BenzothiazoleBenzothiazoleAnticancer

Uniqueness

What sets (5E)-5-[(2-nitrophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one apart is its specific combination of a nitrophenyl group with a thiazole core, which may enhance its lipophilicity and biological activity compared to other thiazoles. Its unique E configuration also suggests distinct steric and electronic properties that could influence its interaction with biological targets.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

265.98198440 g/mol

Monoisotopic Mass

265.98198440 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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